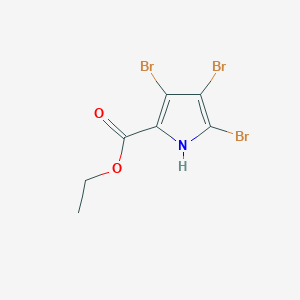
Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate is a brominated pyrrole derivative. This compound is characterized by the presence of three bromine atoms attached to the pyrrole ring, which significantly influences its chemical properties and reactivity. It is commonly used in various scientific research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate typically involves the bromination of ethyl pyrrole-2-carboxylate. The process begins with the preparation of ethyl pyrrole-2-carboxylate, which is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 3, 4, and 5 positions of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination step is carefully monitored to avoid over-bromination or side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated products.
Oxidation Reactions: It can undergo oxidation to form more oxidized pyrrole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or thiols in solvents like ethanol or methanol.
Reduction: Reagents such as zinc dust in acetic acid or catalytic hydrogenation.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield ethyl 3,4,5-trisubstituted pyrrole-2-carboxylates, while reduction reactions can produce ethyl pyrrole-2-carboxylate or its partially brominated derivatives.
Applications De Recherche Scientifique
Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: In the study of brominated natural products and their biological activities.
Medicine: As a precursor for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate exerts its effects is primarily through its ability to interact with various molecular targets. The bromine atoms enhance the compound’s electrophilicity, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially disrupting their normal function. The specific pathways involved depend on the context in which the compound is used, such as its interaction with enzymes, receptors, or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3,4-dibromo-1H-pyrrole-2-carboxylate
- Ethyl 3,5-dibromo-1H-pyrrole-2-carboxylate
- Ethyl 4,5-dibromo-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate is unique due to the presence of three bromine atoms, which significantly enhances its reactivity compared to its dibrominated counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Propriétés
IUPAC Name |
ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br3NO2/c1-2-13-7(12)5-3(8)4(9)6(10)11-5/h11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREWYORDFNMAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





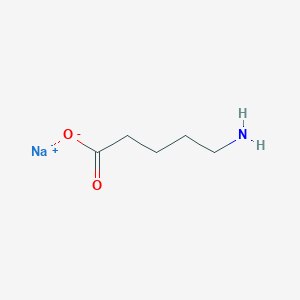
![Pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3281727.png)
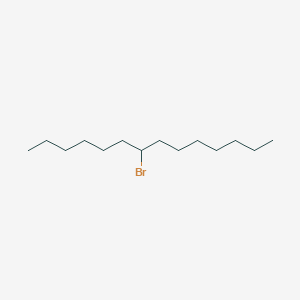
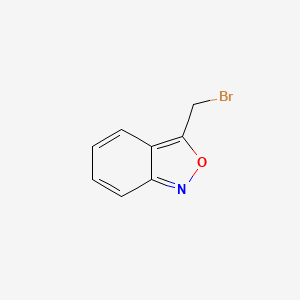
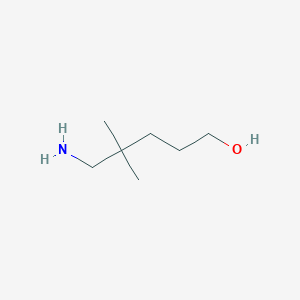


![7-bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B3281773.png)

![5-(Benzyloxy)-1H-benzo[d]imidazole](/img/structure/B3281792.png)

